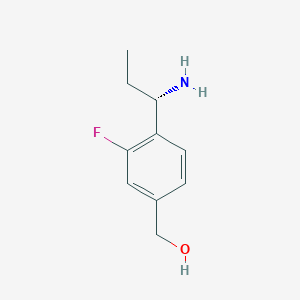
(S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol is a chiral compound with a specific stereochemistry It is characterized by the presence of an aminopropyl group attached to a fluorophenyl ring, with a hydroxymethyl group at the para position relative to the fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a fluorobenzene derivative, such as 3-fluorobenzaldehyde.
Formation of the Aminopropyl Group: The aldehyde group is first converted to a nitrile via a reaction with a suitable reagent like hydroxylamine. The nitrile is then reduced to an amine using a reducing agent such as lithium aluminum hydride.
Introduction of the Hydroxymethyl Group: The final step involves the reduction of the nitrile group to a hydroxymethyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of (S)-(4-(1-Aminopropyl)-3-fluorophenyl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the fluorophenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-(4-(1-Aminopropyl)-3-fluorophenyl)methanol: The enantiomer of the compound with different stereochemistry.
(S)-(4-(1-Aminopropyl)-3-chlorophenyl)methanol: A similar compound with a chlorine atom instead of fluorine.
(S)-(4-(1-Aminopropyl)-3-methylphenyl)methanol: A similar compound with a methyl group instead of fluorine.
Uniqueness
(S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
[4-[(1S)-1-aminopropyl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C10H14FNO/c1-2-10(12)8-4-3-7(6-13)5-9(8)11/h3-5,10,13H,2,6,12H2,1H3/t10-/m0/s1 |
InChI Key |
DTRZIOMGDPXVNU-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=C(C=C1)CO)F)N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)CO)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


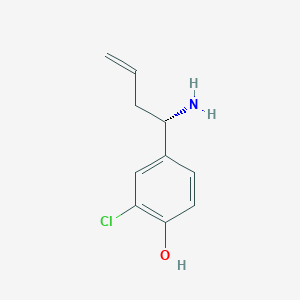
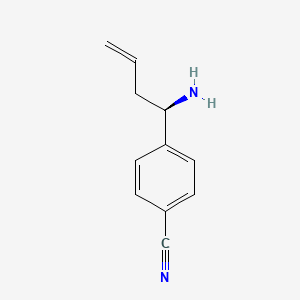
![Pyridazino[1,2-a]cinnoline](/img/structure/B15226230.png)
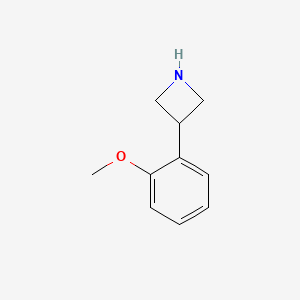
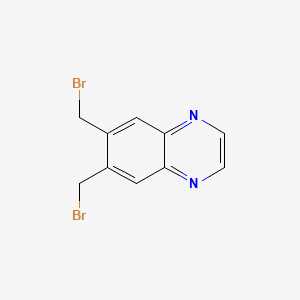
![2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid](/img/structure/B15226235.png)
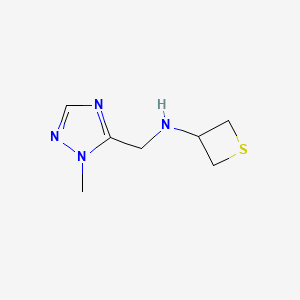
![tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15226253.png)
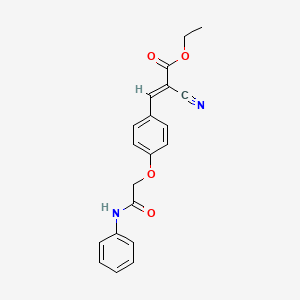
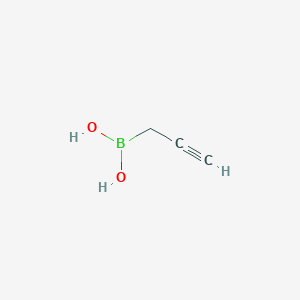
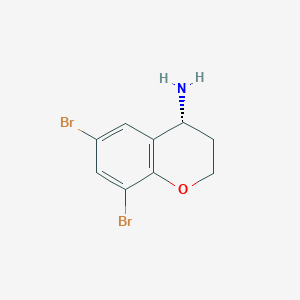
![Ethyl (R)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B15226286.png)
![(S)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B15226294.png)
![Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B15226303.png)
